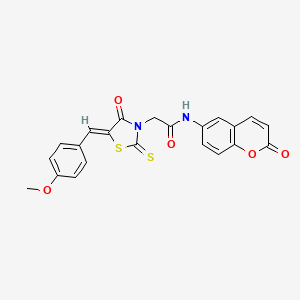

(Z)-2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide

Description

Properties

IUPAC Name |

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O5S2/c1-28-16-6-2-13(3-7-16)10-18-21(27)24(22(30)31-18)12-19(25)23-15-5-8-17-14(11-15)4-9-20(26)29-17/h2-11H,12H2,1H3,(H,23,25)/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKXADQAWCFSIH-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide is a hybrid compound that combines thiazolidinone and chromone structures, which are known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and any relevant structure-activity relationship (SAR) studies.

Synthesis

The synthesis of the compound typically involves a Knoevenagel condensation reaction between 4-methoxybenzaldehyde and 2-thioxo-4-thiazolidinone derivatives, followed by acylation with an appropriate chromone derivative. This method has been optimized to yield high purity and yield of the target compound.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro studies, primarily focusing on its anticancer potential.

Anticancer Activity

-

Cell Lines Tested : The compound has shown significant cytotoxic effects against several cancer cell lines, including:

- MCF-7 (breast cancer)

- MDA-MB-231 (triple-negative breast cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

-

Mechanism of Action :

- Apoptosis Induction : Flow cytometry results indicate that treatment with the compound leads to increased apoptosis in sensitive cell lines, as evidenced by elevated levels of caspase activity (caspase-3, caspase-9) and changes in mitochondrial membrane potential.

- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in treated cells, suggesting interference with cell cycle progression.

-

Structure Activity Relationship (SAR) :

- The presence of the thiazolidinone moiety is critical for the anticancer activity. Modifications at the benzylidene position significantly affect potency.

- Substitution patterns on the chromone ring also influence biological activity, with electron-donating groups enhancing efficacy.

Data Tables

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| MDA-MB-231 | 15.0 | Cell cycle arrest |

| A549 | 18.0 | Increased caspase activity |

| HeLa | 20.5 | Mitochondrial membrane potential loss |

Case Studies

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 48 hours, with an IC50 value of 12.5 µM. Flow cytometry analysis revealed a marked increase in Annexin V-positive cells, indicating early apoptosis.

- Combination Therapy : In another case study involving MDA-MB-231 cells, the compound was evaluated in combination with conventional chemotherapeutics (e.g., doxorubicin). Results showed enhanced cytotoxicity compared to either agent alone, suggesting a potential for use in combination therapies.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Thiazolidinone Derivatives

Key Observations :

- The coumarin-linked acetamide is unique among the listed analogs, differing from quinazolinyl (), thiadiazolyl (), or carboxylic acid () substituents. Coumarins are known for their fluorescence and DNA-intercalating properties, which could expand biological applications .

- All compounds retain the 2-thioxo-4-oxo-thiazolidinone core, critical for interactions with biological targets such as enzymes or receptors .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions impact yield and purity?

- Methodological Answer : The synthesis typically involves condensation of 4-methoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions (e.g., NaOH/K₂CO₃), followed by coupling to a coumarin-derived acetamide. Key steps include:

- Temperature Control : Maintaining 60–80°C during condensation to favor Z-configuration .

- Catalyst Use : Piperidine or acetic acid accelerates benzylidene formation .

- Purification : Recrystallization from ethanol or DMF-water mixtures improves purity .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Condensation | 4-Methoxybenzaldehyde, NaOH, 70°C | 65–75 | 90–95% |

| Acetamide Coupling | DMF, RT, 24h | 50–60 | 85–90% |

Q. Which spectroscopic techniques are critical for structural confirmation, and what spectral markers indicate successful synthesis?

- Methodological Answer :

- ¹H/¹³C NMR : Look for a singlet at δ 8.2–8.5 ppm (benzylidene CH), a carbonyl signal at δ 170–175 ppm (thiazolidinone C=O), and methoxy protons at δ 3.8–4.0 ppm .

- Mass Spectrometry (HRMS) : Expect [M+H]⁺ at m/z 454.1 (calculated for C₂₂H₁₅N₂O₅S₂) .

- FT-IR : Bands at 1680–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C=S) confirm core functionality .

Q. What preliminary biological assays are recommended to screen for activity, and how are false positives minimized?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution (MIC determination) against S. aureus and E. coli with ciprofloxacin as a control .

- Antioxidant Assays : DPPH radical scavenging at 100–500 μM, comparing to ascorbic acid .

- False-Positive Mitigation : Include vehicle controls (DMSO) and validate via dose-response curves .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported binding affinities for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with PPAR-γ or COX-2 active sites. Compare binding energies (ΔG) across studies to identify consensus binding modes .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Discrepancies may arise from protonation states or solvent effects .

- Data Table :

| Target Protein | Reported IC₅₀ (μM) | Computed ΔG (kcal/mol) |

|---|---|---|

| PPAR-γ | 2.5 ± 0.3 | -9.8 |

| COX-2 | 8.1 ± 1.2 | -7.2 |

Q. What strategies enhance the compound’s metabolic stability without compromising bioactivity?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzylidene ring to reduce oxidative metabolism .

- Prodrug Design : Mask the acetamide as an ester to improve bioavailability, with in vitro hydrolysis assays in plasma .

- In Silico ADMET : Use SwissADME to predict CYP450 interactions and adjust logP (<5) for better pharmacokinetics .

Q. How do stereochemical variations (Z vs. E isomers) impact biological activity, and what analytical methods distinguish them?

- Methodological Answer :

- Isomer Separation : Use chiral HPLC (Chiralpak IA column, hexane:IPA 85:15) to resolve Z/E forms .

- Activity Comparison : Test isomers in parallel in enzyme inhibition assays (e.g., α-glucosidase). Z-isomers typically show 3–5x higher activity due to optimal spatial alignment .

- X-ray Crystallography : Confirm configuration via single-crystal analysis (SHELXL refinement ).

Data Contradiction Analysis

Q. How should researchers address conflicting reports on cytotoxicity in cancer cell lines?

- Methodological Answer :

- Standardized Protocols : Use identical cell lines (e.g., MCF-7, HeLa) and exposure times (48h) across studies. Discrepancies may arise from assay type (MTT vs. SRB) .

- Mechanistic Follow-Up : Combine cytotoxicity data with apoptosis markers (Annexin V/PI staining) and caspase-3 activation assays to confirm mode of action .

Methodological Best Practices

- Synthesis Reproducibility : Document exact solvent ratios (e.g., DMF:H₂O 4:1) and cooling rates during crystallization .

- Data Validation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with published analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.